molecular formula C15H17N5O5 B11478396 5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11478396
M. Wt: 347.33 g/mol
InChI Key: YAQNSLSQYBEBOA-UHFFFAOYSA-N
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Description

5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound featuring a triazolopyrimidine core and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential bioactivity .

Scientific Research Applications

5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to its specific triazolopyrimidine core and the presence of the trimethoxyphenyl group, which confer distinct bioactive properties.

Properties

Molecular Formula

C15H17N5O5

Molecular Weight

347.33 g/mol

IUPAC Name

5-oxo-N-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C15H17N5O5/c1-23-10-4-8(5-11(24-2)13(10)25-3)18-14(22)9-6-12(21)19-15-16-7-17-20(9)15/h4-5,7,9H,6H2,1-3H3,(H,18,22)(H,16,17,19,21)

InChI Key

YAQNSLSQYBEBOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)NC3=NC=NN23

Origin of Product

United States

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